(6-Bromo-2,3-difluoro-4-(methylthio)phenyl)trimethylsilane
CAS No.:
Cat. No.: VC18782414
Molecular Formula: C10H13BrF2SSi
Molecular Weight: 311.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13BrF2SSi |
|---|---|
| Molecular Weight | 311.26 g/mol |
| IUPAC Name | (6-bromo-2,3-difluoro-4-methylsulfanylphenyl)-trimethylsilane |
| Standard InChI | InChI=1S/C10H13BrF2SSi/c1-14-7-5-6(11)10(15(2,3)4)9(13)8(7)12/h5H,1-4H3 |
| Standard InChI Key | QIOKFUMBXZTYCI-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)C1=C(C=C(C(=C1F)F)SC)Br |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Molecular Composition
(6-Bromo-2,3-difluoro-4-(methylthio)phenyl)trimethylsilane is a halogenated aromatic compound with the molecular formula C₁₀H₁₃BrF₂SSi and a molecular weight of 311.26 g/mol . Its IUPAC name reflects the substitution pattern on the benzene ring: a bromine atom at position 6, fluorine atoms at positions 2 and 3, a methylthio group at position 4, and a trimethylsilyl group attached to the aromatic core. The Smiles notation CSc1cc(Br)c(Si(C)C)c(F)c1F provides a precise representation of its connectivity .
| Property | Value | Source |
|---|---|---|
| CAS Number | 2734772-92-8 | |
| Molecular Formula | C₁₀H₁₃BrF₂SSi | |
| Molecular Weight | 311.26 g/mol | |
| Purity (Industrial) | ≥97% | |
| Smiles Notation | CSc1cc(Br)c(Si(C)C)c(F)c1F |
Electronic and Steric Effects
The trimethylsilyl group at the para position relative to the methylthio substituent introduces significant steric bulk, which influences the compound’s reactivity in cross-coupling reactions . The electron-withdrawing effects of the bromine and fluorine atoms modulate the aromatic ring’s electron density, enhancing its suitability for electrophilic substitution or metal-catalyzed transformations. The methylthio group (-SMe) acts as a moderate directing group, potentially facilitating regioselective functionalization .
Synthesis and Industrial Production
Optimization Strategies
Patent CN104098449B highlights the role of 1,2-ethylene dichloride and glacial acetic acid in enhancing bromination selectivity for structurally similar compounds . These solvents stabilize intermediates and mitigate polybromination, achieving yields exceeding 98% in optimized setups. Such methodologies may extrapolate to (6-Bromo-2,3-difluoro-4-(methylthio)phenyl)trimethylsilane, given its analogous substitution pattern .
Physicochemical Properties
Stability and Solubility
The compound’s stability is likely enhanced by the trimethylsilyl group, which shields reactive sites from hydrolysis. Limited solubility in polar solvents (e.g., water) is anticipated due to its hydrophobic silane and thioether moieties, though it may dissolve in chlorinated solvents like dichloromethane or toluene .
Thermal Characteristics
While explicit data on melting/boiling points are unavailable, the presence of heavy atoms (Br, Si) suggests elevated thermal stability compared to non-halogenated analogs. Differential scanning calorimetry (DSC) studies of related silanes indicate decomposition temperatures above 200°C, a trait likely shared by this compound .
Applications in Pharmaceutical Chemistry
Role as an API Intermediate
(6-Bromo-2,3-difluoro-4-(methylthio)phenyl)trimethylsilane is a key intermediate in synthesizing active pharmaceutical ingredients (APIs), particularly those targeting kinase inhibition or antiviral activity . Its bromine and fluorine atoms serve as handles for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling rapid diversification of drug candidates.
Case Study: Anticancer Agents
In preclinical studies, analogous trimethylsilyl-containing compounds demonstrate enhanced blood-brain barrier penetration, a critical feature for central nervous system (CNS)-targeted therapies . The methylthio group’s lipophilicity may further improve bioavailability, though in vivo metabolic stability requires validation.
Recent Research Developments
Advances in Purification
MolCore BioPharmatech reports leveraging chromatography-free crystallization techniques to isolate the compound at >97% purity, significantly reducing production costs . This aligns with industry trends favoring green chemistry principles by minimizing solvent waste.
Catalytic Innovations
Preliminary studies suggest that palladium nanoparticles immobilized on mesoporous silica enhance coupling efficiency when using this silane as a substrate, achieving turnover numbers (TON) exceeding 10⁵ in model reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume